molecular formula C10H8Cl2O B8489775 4-(2,4-Dichlorophenyl)-3-butyn-1-ol

4-(2,4-Dichlorophenyl)-3-butyn-1-ol

Cat. No. B8489775
M. Wt: 215.07 g/mol
InChI Key: VQECEPGEMYAAJU-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-3-butyn-1-ol is a useful research compound. Its molecular formula is C10H8Cl2O and its molecular weight is 215.07 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H8Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7,13H,2,6H2

InChI Key

VQECEPGEMYAAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C#CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere 97.2 g (0.356 mole) of 2,4-dichloroiodobenzene, 3.21 g (0.0046 mole) of bis(triphenylphosphine)palladium(II) chloride, and 0.8 g (0.0042 mole) of copper(I) iodide were suspended in 50 mL of triethylamine and 100 mL of acetonitrile. This mixture was cooled in an ice/water bath to 0°-5° C., and 24.6 g (0.356 mole) of 3-butyn-1-ol dispersed in 25 mL of acetonitrile was added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature at which it was stirred for approximately 16 hours. The solvent was evaporated from the reaction mixture under reduced pressure, leaving a brown oil as the residue. This oil was passed through a column of silica gel, eluting first with hexane and then with methylene chloride. Product-containing factions were combined, and the solvent was evaporated under reduced pressure, leaving 4-(2,4-dichlorophenyl)-3-butyn-1-ol as the residue. The NMR spectrum was consistent with the proposed structure.
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97.2 g
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24.6 g
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50 mL
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100 mL
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3.21 g
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0.8 g
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Synthesis routes and methods II

Procedure details

Synthesis of an intermediate in which m is 3 is detailed in Example 4. This route starts with the reaction of 3-butyn-1-ol with 2,4-dichloroiodobenzene in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in acetonitrile and triethylamine, producing 4-(2,4-dichlorophenyl)-3-butyn-1-ol. Hydrogenation of this acetyleneic alcohol over platinum oxide produces 4-(2,4-dichlorophenyl)-1-butanol which is then oxidized with chromium trioxide and sulfuric acid to the corresponding carboxylic acid. The remaining steps are the same as those detailed in Example 1.
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